{1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride is a chemical compound with a complex structure, characterized by a pyrazolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
{1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the pyrazolo[3,4-c]pyridine ring.
Substitution: Nucleophilic substitution reactions at the pyrazolo[3,4-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated pyrazolo[3,4-c]pyridine derivative .
Scientific Research Applications
Chemistry
In chemistry, {1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound in drug discovery programs targeting specific diseases .
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of {1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol: A structurally similar compound with a hydroxyl group instead of a methanol group.
5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3: Another related compound with different substituents on the pyrazolo[3,4-c]pyridine core.
Uniqueness
The uniqueness of {1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-11-8-4-9-3-2-6(8)7(5-12)10-11;/h9,12H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFRRMHGESSHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C(=N1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.